Glicaramide

Übersicht

Beschreibung

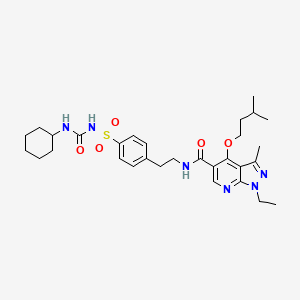

Glicaramid, auch bekannt unter seinem chemischen Namen N-[2-[4-(Cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridin-5-carboxamid, ist ein oral bioverfügbares AntidiabetikumGlicaramid wird als Sulfonylharnstoff der zweiten Generation eingestuft und ist bekannt für seine ausgeprägten extrapanreatischen Wirkungen .

Wissenschaftliche Forschungsanwendungen

Glicaramide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and stability of sulfonylureas.

Biology: Investigated for its effects on cellular processes and metabolic pathways.

Medicine: Used in the treatment of type 2 diabetes by stimulating insulin release from pancreatic beta cells.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Glicaramide exerts its effects by binding to sulfonylurea receptors on the surface of pancreatic beta cells. This binding blocks ATP-sensitive potassium channels, leading to the closure of these channels and a decrease in potassium efflux. The resulting depolarization of the beta cells triggers the release of insulin. Additionally, this compound may increase peripheral glucose utilization, decrease hepatic gluconeogenesis, and enhance the sensitivity of insulin receptors .

Safety and Hazards

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

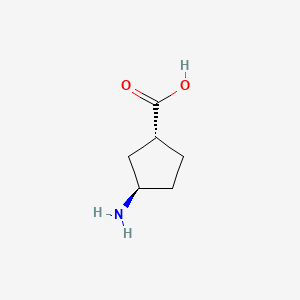

Die Synthese von Glicaramid umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Eine gängige Methode beinhaltet die Reaktion von 1,2-Cyclopentanphthalinsäureanhydrid mit Hydrazinhydrat, um N-Amino-1,2-Cyclopentanphthalinsäureamid zu bilden. Dieses Zwischenprodukt wird dann weiteren Reaktionen unterzogen, um die endgültige Verbindung zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Glicaramid beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Filtration und Reinigung umfassen, um das für die pharmazeutische Verwendung geeignete Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glicaramid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen wie bestimmten Temperaturen und pH-Werten durchgeführt, um das gewünschte Ergebnis zu gewährleisten.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Reduktion Alkohole oder Amine ergeben kann.

Wissenschaftliche Forschungsanwendungen

Glicaramid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Reaktivität und Stabilität von Sulfonylharnstoffen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Stoffwechselwege.

Medizin: Wird zur Behandlung von Typ-2-Diabetes eingesetzt, indem die Insulinsekretion aus den beta-Zellen der Bauchspeicheldrüse angeregt wird.

Wirkmechanismus

Glicaramid entfaltet seine Wirkung, indem es an Sulfonylharnstoff-Rezeptoren auf der Oberfläche von beta-Zellen der Bauchspeicheldrüse bindet. Diese Bindung blockiert ATP-sensitive Kaliumkanäle, was zum Verschluss dieser Kanäle und einer Abnahme des Kaliumausstroms führt. Die resultierende Depolarisation der beta-Zellen löst die Freisetzung von Insulin aus. Zusätzlich kann Glicaramid die periphere Glukoseutilisation erhöhen, die hepatische Glukoneogenese senken und die Empfindlichkeit von Insulinrezeptoren verbessern .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glibenclamid (Glyburid): Ein weiterer Sulfonylharnstoff der zweiten Generation mit ähnlicher Potenz.

Glipizid: Ein Sulfonylharnstoff mit kürzerer Wirkdauer.

Gliclazid: Bekannt für seine kardiovaskulär schützenden Wirkungen.

Einzigartigkeit

Glicaramid ist einzigartig durch seine ausgeprägten extrapanreatischen Wirkungen im Vergleich zu anderen Sulfonylharnstoffen. Es hat eine cyclische Acylgruppe, die die 2-Methoxy-5-chlorbenzyl-Gruppe ersetzt, die in Glibenclamid gefunden wird, was zu seinem besonderen pharmakologischen Profil beiträgt .

Eigenschaften

IUPAC Name |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N6O5S/c1-5-36-28-26(21(4)34-36)27(41-18-16-20(2)3)25(19-32-28)29(37)31-17-15-22-11-13-24(14-12-22)42(39,40)35-30(38)33-23-9-7-6-8-10-23/h11-14,19-20,23H,5-10,15-18H2,1-4H3,(H,31,37)(H2,33,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBGLVNSPMMGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C(=N1)C)OCCC(C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190471 | |

| Record name | Glicaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36980-34-4 | |

| Record name | N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36980-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glicaramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036980344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glicaramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLICARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5SR22C8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

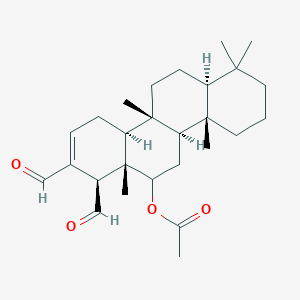

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

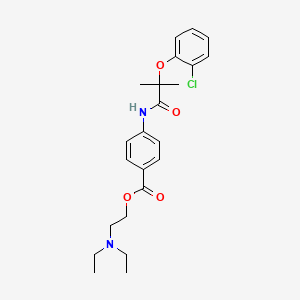

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1201626.png)